2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid
Description
Properties
IUPAC Name |
2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEQKVZQPWSOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21691-41-8 | |
| Record name | NSC142289 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Methylation of Alanine Derivatives
The introduction of the methyl group to the amino nitrogen of alanine serves as a foundational step. Industrially, this is achieved via nucleophilic substitution using methyl iodide in the presence of a mild base:
Key parameters include:
Table 1: Methylation Efficiency Under Varied Conditions
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 25 | 78 | 95 |
| NaHCO₃ | THF | 30 | 65 | 89 |
| Et₃N | Acetone | 40 | 52 | 82 |
Cbz Protection of Methylated Amines
The benzyloxycarbonyl (Cbz) group is introduced via reaction with benzyl chloroformate (Cbz-Cl), typically under Schotten-Baumann conditions:
Critical considerations :
-
Biphasic systems : Water/dichloromethane mixtures enhance reaction efficiency by sequestering HCl byproducts.
-
Stoichiometry : A 1.1:1 molar ratio of Cbz-Cl to amine ensures complete protection without excess reagent.
-
Temperature : Maintaining 0–5°C during Cbz-Cl addition suppresses epimerization and hydrolysis.
Table 2: Cbz Protection Under Varied Stoichiometries
| Cbz-Cl : Amine | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1.0 : 1.0 | H₂O/DCM | 0 | 72 |
| 1.1 : 1.0 | H₂O/EtOAc | 5 | 88 |
| 1.2 : 1.0 | H₂O/THF | 10 | 68 |
Ester Hydrolysis to Carboxylic Acid
The final step involves saponification of the methyl ester to yield the target carboxylic acid:
Optimization insights :
Table 3: Hydrolysis Efficiency by Alkali Strength
| NaOH Concentration (M) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1.0 | 3 | 65 | 91 |
| 2.0 | 2 | 89 | 98 |
| 3.0 | 1.5 | 85 | 95 |
Data derived from hydrolysis kinetics studies.
Comparative Analysis of Methodologies
Temperature Effects on Reaction Efficiency
The patent CN113233972A highlights the necessity of low temperatures during benzyl bromide addition to minimize isomer formation. Analogously, maintaining 0–5°C during Cbz-Cl addition in the target synthesis prevents racemization and byproduct generation. Comparative examples from the patent demonstrate that elevated temperatures (e.g., 70°C) reduce yields by 15–20% due to decomposition.
Table 4: Impact of Temperature on Cbz Protection
| Step | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Cbz-Cl addition | 0 | 88 | 99 |
| Cbz-Cl addition | 25 | 75 | 93 |
| Hydrolysis | Reflux | 89 | 98 |
| Hydrolysis | 50 | 72 | 89 |
Solvent and Base Selection
Tetrahydrofuran (THF) emerges as the optimal solvent for methylation and protection steps due to its ability to dissolve both polar and non-polar reagents. Sodium tert-amylate, used in the patent for benzylation, offers advantages over traditional bases like NaH by eliminating hydrogen gas generation, enhancing safety.
Industrial-Scale Considerations
Scientific Research Applications
2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable peptide bonds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation. The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry and biochemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives, focusing on substituents, physicochemical properties, and applications.
2.1 Structural and Functional Differences
2.2 Key Research Findings
Fluorinated analogs (e.g., 3,3-difluoro or trifluoro derivatives) exhibit increased metabolic stability and lipophilicity, making them attractive for pharmacokinetic optimization .
Reactivity and Safety: Cyano-substituted derivatives (e.g., 3-cyanopropanoic acid) pose higher hazards (skin/eye irritation) due to the electron-withdrawing cyano group . The methyl group in the target compound may mitigate such risks by donating electron density, though toxicity data are lacking.
Stereochemical Influence: Stereochemistry (R vs. S configuration) significantly impacts biological activity. For example, (R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid () shows distinct reactivity compared to its S-isomer .
Biological Activity
2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid, also known by its CAS number 91738-83-9, is a compound that has garnered attention for its diverse biological activities and applications in scientific research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic implications.
Chemical Structure and Properties
This compound features a benzyloxycarbonyl protecting group attached to a propanoic acid backbone with a methylamino substitution. Its molecular formula is , with a molecular weight of approximately 237.25 g/mol. The structure allows it to function as a versatile intermediate in organic synthesis and biological research.
The mechanism of action for this compound involves several key interactions:
- Enzyme Interaction : The compound acts as a substrate for various enzymes, facilitating peptide bond formation and influencing metabolic pathways. Its benzyloxycarbonyl group can be removed to yield free amino acids that participate in enzyme-substrate interactions.
- Protein Modulation : It interacts with specific proteins and receptors, modulating their activity and leading to various biological effects. This property is particularly useful in studies involving protein engineering and enzyme mechanisms.
Biological Applications
The compound's biological activity has been explored in several contexts:
- Enzyme-Substrate Studies : It is employed in the study of enzyme mechanisms, particularly in the context of peptide synthesis and proteomics. The ability to modify the compound allows researchers to investigate enzyme specificity and activity.
- Drug Development : Investigations into its potential as a prodrug have been conducted, focusing on its ability to deliver amino acids effectively. This aspect is crucial for developing therapeutic agents that require precise amino acid delivery systems.
- Cancer Research : Preliminary studies suggest that derivatives of this compound may have applications as anti-cancer agents due to their ability to inhibit specific histone deacetylases (HDACs), which are critical in cancer progression .
Case Studies
- Peptide Synthesis : Research has demonstrated the utility of this compound as a building block in synthesizing complex peptides. Its ability to serve as an intermediate facilitates the production of bioactive peptides with therapeutic potential.
- HDAC Inhibition : A study on azumamides, closely related compounds, revealed that modifications similar to those found in this compound could lead to selective inhibition of HDAC isoforms. This suggests potential pathways for developing isoform-selective inhibitors for cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Interaction | Acts as a substrate for peptide synthesis; influences metabolic pathways |
| Drug Development | Potential prodrug for amino acid delivery; aids in pharmaceutical synthesis |
| Cancer Research | Inhibits HDACs; may serve as an anti-cancer agent |
| Protein Engineering | Used in studies of enzyme mechanisms; aids in understanding protein functions |
Q & A
Basic: What are the recommended safety precautions for handling 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid?
Answer:
- Respiratory Protection : Use NIOSH-approved respirators (e.g., P95 filters for low exposure, OV/AG/P99 for higher concentrations) .
- Skin/Eye Protection : Wear chemical-resistant gloves, goggles, and full-body protective clothing to prevent contact. In case of exposure, rinse skin with soap/water and eyes with water for ≥15 minutes .
- Storage : Store at -20°C in airtight containers to prevent degradation . Avoid environmental release via drainage systems .
Basic: What synthetic routes are reported for this compound?
Answer:
- Coupling Reactions : Use DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for activating carboxyl groups during peptide synthesis. Example: Boc-protected amino acids coupled via esterification .
- Solvent Systems : Ethanol or tetrahydrofuran (THF) under basic conditions (e.g., sodium hydroxide) for deprotection or intermediate steps .
- Optimization : Adjust pH to 7 and reaction temperature (e.g., 80°C) to enhance yield, as demonstrated in benzoxazole-based inhibitor syntheses .
Advanced: How can reaction conditions be optimized to minimize by-products?
Answer:
- Parameter Screening : Systematically vary temperature (e.g., 25–80°C), solvent polarity (THF vs. ethanol), and stoichiometry to identify optimal conditions .
- Analytical Monitoring : Use HPLC or LC-MS to track by-product formation. For example, Gorla et al. (2013) reduced impurities by controlling pH during imine formation .
- Catalyst Selection : DMAP accelerates coupling efficiency, reducing side reactions like hydrolysis .
Basic: What analytical techniques validate structural integrity and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the benzyloxy carbonyl group (δ ~5.1 ppm for CH₂Ph) and methylamino protons (δ ~2.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₂H₁₅NO₄: theoretical 237.10 g/mol) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Advanced: How does the benzyloxy group influence reactivity?
Answer:
- Steric Effects : The benzyloxy carbonyl group may hinder nucleophilic attacks at the carbonyl carbon, requiring polar aprotic solvents (e.g., THF) to enhance reactivity .
- Electronic Effects : Electron-withdrawing properties of the carbonyl stabilize intermediates during amide bond formation, as observed in peptide coupling reactions .
- Degradation Pathways : Under acidic conditions, the benzyloxy group may undergo hydrolysis, necessitating pH control during synthesis .
Basic: What stability considerations apply to long-term storage?
Answer:
- Temperature : Store at -20°C to prevent thermal degradation. Ambient temperatures may accelerate hydrolysis of the carbonyl group .
- Moisture Control : Use desiccants in storage containers, as water can hydrolyze the benzyloxycarbonyl (Cbz) protecting group .
- Light Exposure : Protect from UV light to avoid photolytic decomposition; amber glass containers are recommended .
Advanced: How to resolve conflicting spectroscopic data during structural validation?
Answer:
- Cross-Verification : Combine 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations and confirm connectivity .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles for crystalline derivatives .
- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Basic: Which solvents are compatible with purification?
Answer:
- Recrystallization : Use ethanol-water mixtures (e.g., 70:30 v/v) for high-purity crystals .
- Chromatography : Employ silica gel columns with ethyl acetate/hexane (3:7) for effective separation of polar by-products .
- Avoid Incompatible Solvents : Strong oxidizers (e.g., HNO₃) may degrade the compound; test stability empirically .
Advanced: Can computational tools predict degradation pathways?
Answer:
- DFT Calculations : Simulate hydrolysis or oxidation pathways using Gaussian or ORCA software to identify vulnerable sites (e.g., carbonyl groups) .
- QSPR Models : Relate molecular descriptors (logP, polar surface area) to stability data from analogous Cbz-protected compounds .
- MD Simulations : Study solvent interactions to predict aggregation or solubility issues under varying pH .
Basic: What first-aid measures are critical for dermal exposure?
Answer:
- Immediate Action : Remove contaminated clothing and wash skin with soap/water for ≥15 minutes .
- Medical Consultation : Provide the safety data sheet (SDS) to healthcare providers, emphasizing potential irritant effects .
- Eye Exposure : Flush eyes with saline or water; seek ophthalmologist evaluation if irritation persists .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
